Lipophilicity Shift: XLogP3 2.2 vs. Hydrocarbon Analogue Est. 0.5–1.0
The target compound displays a computed octanol–water partition coefficient (XLogP3) of 2.2 [1], whereas the closest hydrocarbon analogue, 5‑methyl‑3‑nitromethyl‑hexanoic acid (CAS 181289‑21‑4), has a predicted log P below 1.0 based on its structural lack of fluorine atoms and higher hydrogen‑bond donor capacity . A difference of >1.2 log units translates to a >15‑fold increase in membrane partitioning, which directly impacts bioavailability and tissue distribution in drug‑discovery programmes.
| Evidence Dimension | Calculated octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 5‑Methyl‑3‑nitromethyl‑hexanoic acid; predicted log P < 1.0 (class‑level estimate for non‑fluorinated nitroalkanoic acid) |
| Quantified Difference | ΔXLogP3 > 1.2 log units (factor > 15 in partition ratio) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator value inferred from fragment‑based prediction for hydrocarbon skeleton |
Why This Matters
A >15‑fold increase in lipophilicity can be the decisive factor in lead optimization, enabling the compound to achieve CNS penetration or oral absorption where its hydrocarbon analogue would fail.
- [1] PubChem Compound Summary for CID 268359, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
